Cas no 22364-28-9 (N-(2-bromo-4,5-dimethylphenyl)acetamide)
N-(2-bromo-4,5-dimethylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2Bromo-45dimethylacetanilide
- 2-bromo-4,5-dimethylacetanilide
- acetamide, N-(2-bromo-4,5-dimethylphenyl)-
- N-(2-Bromo-4,5-dimethylphenyl)acetamide
- DA-07977
- N-(2-BROMO-4,5-DIMETHYLPHENYL)-ACETAMIDE
- CS-0195399
- EN300-1588407
- MFCD03079789
- SUNBHBXAMLHMAE-UHFFFAOYSA-N
- STL358405
- SR-01000262107-1
- AN-465/40934873
- SR-01000262107
- DTXSID101280101
- 22364-28-9
- SCHEMBL4978388
- AKOS000280789
- F12612
- N-(2-bromo-4,5-dimethylphenyl)acetamide
-
- MDL: MFCD03079789
- Inchi: 1S/C10H12BrNO/c1-6-4-9(11)10(5-7(6)2)12-8(3)13/h4-5H,1-3H3,(H,12,13)
- InChI Key: SUNBHBXAMLHMAE-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=C(C)C=C1NC(C)=O
Computed Properties
- Exact Mass: 241.01000
- Monoisotopic Mass: 241.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.10000
- LogP: 3.09730
N-(2-bromo-4,5-dimethylphenyl)acetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(2-bromo-4,5-dimethylphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB515681-1 g |
N-(2-Bromo-4,5-dimethylphenyl)acetamide |
22364-28-9 | 1g |
€575.40 | 2022-08-31 | ||
| Enamine | EN300-1588407-0.1g |
N-(2-bromo-4,5-dimethylphenyl)acetamide |
22364-28-9 | 95% | 0.1g |
$62.0 | 2023-06-04 | |
| Enamine | EN300-1588407-0.25g |
N-(2-bromo-4,5-dimethylphenyl)acetamide |
22364-28-9 | 95% | 0.25g |
$88.0 | 2023-06-04 | |
| Enamine | EN300-1588407-0.5g |
N-(2-bromo-4,5-dimethylphenyl)acetamide |
22364-28-9 | 95% | 0.5g |
$164.0 | 2023-06-04 | |
| Enamine | EN300-1588407-1.0g |
N-(2-bromo-4,5-dimethylphenyl)acetamide |
22364-28-9 | 95% | 1g |
$241.0 | 2023-06-04 | |
| Enamine | EN300-1588407-2.5g |
N-(2-bromo-4,5-dimethylphenyl)acetamide |
22364-28-9 | 95% | 2.5g |
$474.0 | 2023-06-04 | |
| Enamine | EN300-1588407-5.0g |
N-(2-bromo-4,5-dimethylphenyl)acetamide |
22364-28-9 | 95% | 5g |
$701.0 | 2023-06-04 | |
| Enamine | EN300-1588407-10.0g |
N-(2-bromo-4,5-dimethylphenyl)acetamide |
22364-28-9 | 95% | 10g |
$1040.0 | 2023-06-04 | |
| abcr | AB515681-1g |
N-(2-Bromo-4,5-dimethylphenyl)acetamide; . |
22364-28-9 | 1g |
€507.80 | 2024-08-02 | ||
| Aaron | AR00C5AH-500mg |
2Bromo-45dimethylacetanilide |
22364-28-9 | 95% | 500mg |
$289.00 | 2025-01-24 |
N-(2-bromo-4,5-dimethylphenyl)acetamide Suppliers
N-(2-bromo-4,5-dimethylphenyl)acetamide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on N-(2-bromo-4,5-dimethylphenyl)acetamide
Comprehensive Guide to N-(2-bromo-4,5-dimethylphenyl)acetamide (CAS No. 22364-28-9): Properties, Applications, and Market Insights
N-(2-bromo-4,5-dimethylphenyl)acetamide (CAS No. 22364-28-9) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and chemical synthesis. This compound, characterized by its unique bromo and dimethylphenyl functional groups, serves as a valuable intermediate in the development of various bioactive molecules. Its molecular formula is C10H12BrNO, and it exhibits a molecular weight of 242.11 g/mol. The presence of the acetamide moiety enhances its reactivity, making it a versatile building block in organic chemistry.
The physical and chemical properties of N-(2-bromo-4,5-dimethylphenyl)acetamide contribute to its wide range of applications. It typically appears as a white to off-white crystalline powder with a melting point ranging between 120-125°C. The compound is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These properties make it an ideal candidate for use in laboratory settings and industrial processes where precise control over reaction conditions is required.
One of the most prominent applications of N-(2-bromo-4,5-dimethylphenyl)acetamide is in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various drugs. Researchers have explored its potential in the development of anti-inflammatory and analgesic agents, leveraging its structural features to enhance drug efficacy. Additionally, its bromo substituent allows for further functionalization, enabling the creation of complex molecules with targeted biological activities. This has led to increased interest in the compound among medicinal chemists and pharmacologists.
Beyond pharmaceuticals, N-(2-bromo-4,5-dimethylphenyl)acetamide finds utility in agrochemical research. Its derivatives have been investigated for their potential as pesticides and herbicides, offering solutions to modern agricultural challenges. The compound's ability to act as a precursor for bioactive molecules makes it a valuable tool in the design of next-generation crop protection agents. This aligns with the growing demand for sustainable and efficient agricultural practices, a topic of significant interest in today's environmentally conscious market.
The synthetic pathways for producing N-(2-bromo-4,5-dimethylphenyl)acetamide are well-documented in the literature. One common method involves the acetylation of 2-bromo-4,5-dimethylaniline using acetic anhydride or acetyl chloride in the presence of a base. This reaction typically proceeds under mild conditions, yielding high purity product with minimal byproducts. Researchers continue to explore optimized synthetic routes to improve yield and reduce environmental impact, reflecting the broader trend toward green chemistry in the chemical industry.
In recent years, the market demand for N-(2-bromo-4,5-dimethylphenyl)acetamide has shown steady growth, driven by its expanding applications in pharmaceuticals and agrochemicals. The compound is available through specialized chemical suppliers, with pricing influenced by factors such as purity, quantity, and regional availability. Industry analysts project continued interest in this compound, particularly as research into its derivatives advances. This trend is further supported by the increasing investment in drug discovery and precision agriculture, both of which rely heavily on specialized chemical intermediates.
From a safety and handling perspective, N-(2-bromo-4,5-dimethylphenyl)acetamide requires standard laboratory precautions. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety goggles should be worn when handling the compound. It should be stored in a cool, dry place away from strong oxidizing agents. Material Safety Data Sheets (MSDS) provide comprehensive guidance on its safe use and disposal, ensuring compliance with regulatory standards.
The research landscape surrounding N-(2-bromo-4,5-dimethylphenyl)acetamide continues to evolve, with recent studies focusing on its potential in cancer research and neurological disorders. Some investigations have explored its derivatives as potential kinase inhibitors, targeting specific pathways involved in disease progression. These developments highlight the compound's versatility and its role in addressing some of the most pressing challenges in modern medicine. Such applications frequently appear in scientific literature and patent filings, indicating ongoing innovation in this area.
For researchers and industry professionals seeking high-quality N-(2-bromo-4,5-dimethylphenyl)acetamide, several factors should be considered when selecting a supplier. Purity specifications (typically ≥98% by HPLC), batch-to-batch consistency, and comprehensive analytical documentation are crucial parameters. Many suppliers now offer customized synthesis services to meet specific research requirements, reflecting the growing trend toward tailored chemical solutions in scientific research and industrial applications.
Looking ahead, the future of N-(2-bromo-4,5-dimethylphenyl)acetamide appears promising, with potential expansions into new application areas. The compound's structural features make it amenable to various chemical modifications, opening possibilities in materials science and specialty chemicals. As synthetic methodologies advance and computational tools enable more efficient molecular design, we can anticipate novel uses for this versatile intermediate. These developments will likely be driven by interdisciplinary collaborations between chemists, biologists, and materials scientists.
In conclusion, N-(2-bromo-4,5-dimethylphenyl)acetamide (CAS No. 22364-28-9) represents a valuable chemical entity with diverse applications across multiple industries. Its unique properties and reactivity profile continue to inspire innovation in pharmaceutical development, agricultural science, and beyond. As research progresses and new applications emerge, this compound is poised to maintain its relevance in the ever-evolving landscape of chemical innovation. For those working in related fields, understanding its characteristics and potential applications provides valuable insights for current and future projects.
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